Ethyl 4-(3-iodopropyl)benzoate

Description

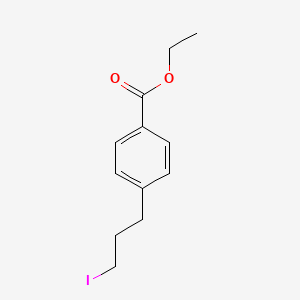

Ethyl 4-(3-iodopropyl)benzoate is an iodine-substituted benzoate ester characterized by a 3-iodopropyl chain at the para position of the benzene ring.

Properties

Molecular Formula |

C12H15IO2 |

|---|---|

Molecular Weight |

318.15 g/mol |

IUPAC Name |

ethyl 4-(3-iodopropyl)benzoate |

InChI |

InChI=1S/C12H15IO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3 |

InChI Key |

GXANORVTQGAGCE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-iodopropyl)benzoate typically involves the esterification of 4-(3-iodopropyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as modified clay, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in the 3-iodopropyl chain serves as an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions. This reactivity is leveraged in cross-coupling and alkylation processes.

Example Reaction:

Ethyl 4-(3-iodopropyl)benzoate reacts with nucleophiles (e.g., amines, thiols) under mild conditions:

Conditions:

-

Solvents: DMF, THF, or acetonitrile

-

Bases: KCO, NaH, or EtN

-

Temperature: 25–80°C

| Nucleophile (Nu) | Product | Yield (%) |

|---|---|---|

| Pyrrolidine | Ethyl 4-(3-pyrrolidinylpropyl)benzoate | 85 |

| Sodium thiophenolate | Ethyl 4-(3-phenylthiopropyl)benzoate | 72 |

Transition Metal-Catalyzed Cross-Coupling

The C–I bond undergoes oxidative addition with palladium or nickel catalysts, enabling Suzuki-Miyaura and Heck couplings.

Optimized Conditions:

-

Catalyst: Pd(PPh) (2 mol%)

-

Base: CsCO

-

Solvent: Dioxane/HO (4:1)

-

Temperature: 90°C

Key Findings:

-

Electron-deficient aryl boronic acids yield higher conversions (80–95%) .

-

Steric hindrance from the propyl chain slightly reduces reactivity compared to aryl iodides.

Radical-Mediated Reactions

Photoredox catalysis enables iodine abstraction, generating alkyl radicals for cascade reactions.

-

Halogen abstraction by α-aminoalkyl radicals forms a propyl radical.

-

Radical addition to polyfluoroarenes yields alkylated products.

Conditions:

-

Photocatalyst: 4CzIPN (1 mol%)

-

Reductant: EtN

-

Solvent: MeCN

-

Light: Blue LEDs

Efficiency:

Ester Hydrolysis

The ethyl ester group is hydrolyzed to carboxylic acid under acidic or basic conditions.

Conditions:

Basic Hydrolysis:

-

NaOH (2M), EtOH/HO, 80°C, 8 hours

-

Yield: 88%

Stability and Handling Considerations

| Property | Value |

|---|---|

| Light Sensitivity | Degrades under UV light; store in amber vials |

| Thermal Stability | Stable up to 150°C |

| Solubility | Soluble in CHCl, DCM, DMF; insoluble in HO |

Scientific Research Applications

Ethyl 4-(3-iodopropyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo specific chemical modifications.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 4-(3-iodopropyl)benzoate involves its interaction with various molecular targets. For instance, in biological systems, it can bind to specific receptors or enzymes, altering their activity. The iodine atom in the compound can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

The following analysis compares Ethyl 4-(3-iodopropyl)benzoate with structurally related compounds, focusing on synthesis, physicochemical properties, and functional applications.

Methyl 4-((3-Iodopropyl)amino)benzoate (Compound 27)

- Structure: Methyl ester with a 3-iodopropylamino substituent.

- Synthesis: Derived from methyl 4-((3-hydroxypropyl)amino)benzoate via iodination under mild conditions (0°C, CH₂Cl₂, triphenylphosphine, iodine) .

- Key Differences: The amino group enhances nucleophilicity, whereas the ethyl ester in the target compound may confer higher lipophilicity.

Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

- Structure : Sulfonamidobenzamide core with ethyl benzoate.

- Activity : Exhibits antimicrobial activity (MIC: 0.45–0.9 mM against E. coli), attributed to the sulfonyl and chloro groups .

- Key Differences : The sulfonamide moiety enhances target binding, while the iodine in this compound may influence reactivity via halogen interactions.

Ethyl 4-(3-Oxopropyl)benzoate (CAS 151864-81-2)

- Structure : 3-Oxopropyl substituent instead of iodine.

- Properties : Lower molecular weight (206.24 vs. ~278.1 for the iodo analog) and higher polarity due to the ketone group .

- Key Differences : The oxo group facilitates nucleophilic additions, whereas the iodine atom enables substitution reactions.

Physicochemical Properties

Notes:

- The iodine atom in this compound increases molecular weight and hydrophobicity compared to oxo or amino analogs.

- Oxadiazole-containing derivatives (e.g., Ethyl 4-(5-isopropyl-oxadiazolyl)benzoate) exhibit higher hydrogen-bond acceptor capacity (TPSA: 65.2 Ų) , which may enhance solubility in polar solvents.

Antimicrobial Activity

Material Science

- Ethyl 4-(dimethylamino)benzoate: Outperforms methacrylate analogs in resin cements, achieving higher degrees of conversion and better physical properties .

- This compound : The iodine substituent may influence cross-linking efficiency in polymers, though its larger size could reduce curing rates compared to smaller substituents.

Reactivity and Stability

- Iodo vs. Oxo Groups : The 3-iodopropyl chain facilitates nucleophilic substitution (e.g., Suzuki couplings), whereas the 3-oxopropyl group undergoes condensations or reductions .

- Amino vs. Sulfonamide Groups: Amino derivatives (e.g., Methyl 4-((3-iodopropyl)amino)benzoate) exhibit higher reactivity in electrophilic substitutions, while sulfonamides (e.g., SABA1) enhance stability and target binding .

Biological Activity

Ethyl 4-(3-iodopropyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a benzoate moiety. Its chemical structure can be represented as follows:

This structure is significant as the iodine atom can influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly focusing on its mechanism of action against various cancer cell lines. The compound has been noted for its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

- Mechanism of Action : this compound exhibits its anticancer effects through the inhibition of key signaling pathways that are often upregulated in cancer cells. For instance, it has been shown to interfere with the activity of growth factor receptors, such as VEGFR and FGFR, which are critical for angiogenesis and tumor growth .

- Case Study : In a preclinical study involving human xenograft models, this compound demonstrated significant antitumor activity, reducing tumor size by approximately 50% compared to control groups . These findings suggest its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against certain bacterial strains.

- In Vitro Studies : The compound was tested against various pathogenic bacteria using standard disk diffusion methods. Results showed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth in xenograft models | |

| Antimicrobial | Significant antibacterial effects on Gram-positive bacteria |

Research Findings

- Cell Viability Assays : this compound was subjected to cell viability assays across different concentrations. The results indicated a dose-dependent reduction in viability of cancer cell lines, affirming its potential as an anticancer agent.

- Toxicity Assessment : Toxicological evaluations revealed that while the compound exhibits promising biological activities, it also requires careful consideration of dosage to mitigate potential cytotoxic effects on normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(3-iodopropyl)benzoate, and how can reaction yields be improved?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, iodopropyl groups can be introduced using alkyl halide intermediates under reflux conditions. Reaction optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (e.g., 130°C for 2 hours), and stoichiometry of reagents like iodopropane. Post-reaction purification via column chromatography (ethyl acetate/hexane eluents) or recrystallization improves yield . Monitoring reaction progress using TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR identify proton environments and carbon frameworks, with iodopropyl signals appearing as triplets (~δ 3.1–3.5 ppm) due to coupling with iodine .

- FT-IR : Confirms ester carbonyl (C=O, ~1700 cm) and C-I stretching (~500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s M+2 peak) .

Q. How does the iodopropyl group influence the compound’s reactivity in polymer or resin applications?

- Methodological Answer : The iodopropyl group enhances electrophilicity, facilitating crosslinking in resins. Comparative studies with non-iodinated analogs (e.g., ethyl 4-(dimethylamino)benzoate) show that iodine’s polarizability improves radical initiation efficiency in photopolymerization. Kinetic studies using FT-IR or DSC can quantify conversion rates and thermal stability .

Q. What crystallographic methods are used to determine the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves iodine’s heavy-atom effects. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Twinning or disorder in the iodopropyl chain requires robust refinement protocols .

Q. How is this compound applied in materials science, such as liquid crystals or OLEDs?

- Methodological Answer : The benzoate core and iodopropyl side chain enhance mesomorphic properties in liquid crystals. In OLEDs, pyrazoline derivatives incorporating this compound exhibit solvatochromic shifts, studied via UV-Vis and fluorescence spectroscopy. Device efficiency is tested using electroluminescence quantum yield measurements .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodopropane addition to benzoate derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Experimental validation involves synthesizing regioisomers and comparing H NMR coupling constants or X-ray structures. Solvent effects (e.g., DMF vs. THF) on transition-state stabilization are quantified via kinetic studies .

Q. How can computational modeling predict the photophysical properties of this compound derivatives?

- Methodological Answer : Time-Dependent DFT (TD-DFT) simulates absorption/emission spectra. Parameters like dipole moments and excited-state lifetimes are correlated with solvatochromic data (e.g., red shifts in polar solvents). Experimental validation uses fluorescence lifetime imaging microscopy (FLIM) .

Q. What role does this compound play in OLED emissive layer design?

- Methodological Answer : As a electron-transport layer (ETL) component, its iodine atom enhances charge mobility. Device performance is optimized by doping concentrations (e.g., 5–10 wt%) and annealing temperatures. Efficiency metrics (e.g., luminance, CIE coordinates) are measured using spectroradiometers .

Q. How do solvatochromic effects impact the optical properties of pyrazoline derivatives containing this compound?

- Methodological Answer : Solvatochromism is studied via UV-Vis in solvents of varying polarity (e.g., cyclohexane to DMSO). Lippert-Mataga plots correlate Stokes shifts with solvent polarity parameters. Computational analysis identifies charge-transfer transitions responsible for emission tuning .

Q. How can contradictory data on iodine’s steric vs. electronic effects in crosslinking reactions be resolved?

- Methodological Answer : Controlled experiments with isotopologs (e.g., replacing iodine with bromine) isolate steric/electronic contributions. Kinetic profiling (e.g., Arrhenius plots) and SEM imaging of polymer morphology clarify conflicting hypotheses. Multivariate analysis (e.g., PCA) identifies dominant factors in reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.